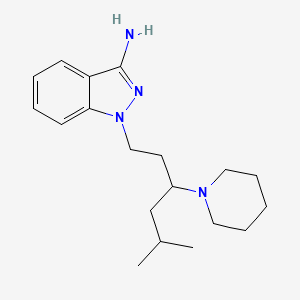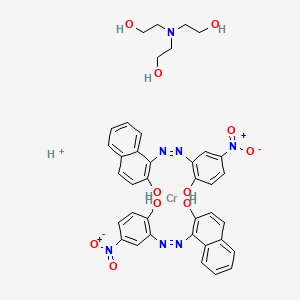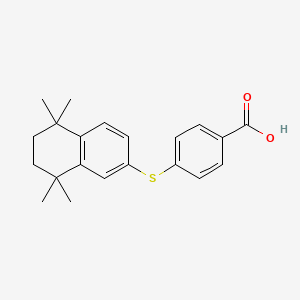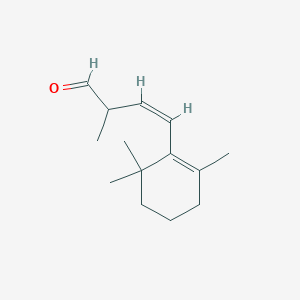
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3Z)- is an organic compound with the molecular formula C₁₄H₂₂O. It is also known as Boronia butenal. This compound is characterized by its unique structure, which includes a cyclohexene ring with three methyl groups and a butenal group. It is an important intermediate in the synthesis of various chemical products, including Vitamin A.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal can be achieved through several synthetic routes. One common method involves the reaction of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions. This reaction yields the desired product with high selectivity and minimal by-products.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced catalysts and continuous monitoring of reaction parameters to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor in the synthesis of Vitamin A, which is essential for vision and immune function.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Vitamin A, the compound undergoes a series of enzymatic reactions that convert it into retinol, which is then further processed into retinal and retinoic acid. These molecules play crucial roles in vision, cell growth, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal: This compound is a structural isomer with similar properties.
2-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butenal: Another isomer with slight differences in reactivity and applications.
Uniqueness
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to serve as an intermediate in the synthesis of Vitamin A and other valuable compounds highlights its importance in both research and industrial applications.
Propiedades
Número CAS |
56013-06-0 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(Z)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7- |
Clave InChI |
HVDGAAPQCCUWDO-FPLPWBNLSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C\C(C)C=O |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


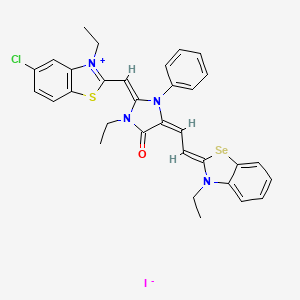


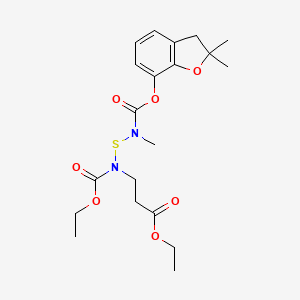




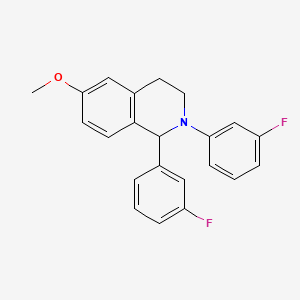
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
